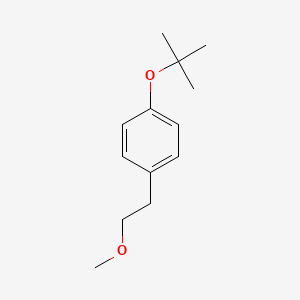

1-(tert-Butoxy)-4-(2-methoxyethyl)benzene

Vue d'ensemble

Description

The compound 1-(tert-Butoxy)-4-(2-methoxyethyl)benzene is a chemical species that can be inferred to possess a benzene ring substituted with tert-butoxy and methoxyethyl groups at the 1 and 4 positions, respectively. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and reactivity of related benzene derivatives with tert-butyl and methoxy substituents. These papers can help us understand the potential characteristics and behaviors of 1-(tert-Butoxy)-4-(2-methoxyethyl)benzene by analogy.

Synthesis Analysis

The synthesis of benzene derivatives with tert-butyl and methoxy groups typically involves catalytic reactions or nucleophilic substitution. For instance, the synthesis of 1,2-bis[2-(2,4,6-tri-tert-butylphenyl)phosphanediylmethyl]benzene involves the formation of a chelated complex, which suggests that similar catalytic processes could be applied to synthesize the compound . Additionally, the method described for preparing 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl) benzene involves catalyzing reactions with mesitylene and a methoxyl methylphenol derivative, which could be relevant for synthesizing methoxy-substituted benzene derivatives .

Molecular Structure Analysis

The molecular structure of benzene derivatives is significantly influenced by the substituents attached to the benzene ring. The steric bulk of tert-butyl groups can affect the overall shape and conformation of the molecule, as seen in the reported crystal structure of a related benzene derivative . The presence of methoxy groups can also influence the electronic properties of the benzene ring, potentially affecting its reactivity .

Chemical Reactions Analysis

Benzene derivatives with tert-butyl and methoxy groups can participate in various chemical reactions. For example, the complex [PdLCl2] reacts with alcohols to yield a chiral cyclometallated complex, indicating that the presence of tert-butyl and methoxy groups can facilitate complexation and subsequent reactions . The reversible rearrangement of a diphenylperoxide derivative to an indigo compound demonstrates the dynamic behavior of these molecules under different conditions .

Physical and Chemical Properties Analysis

The physical properties of benzene derivatives, such as melting points and crystal forms, are often reported to provide insight into their stability and purity. For instance, the synthesis of 2,5-di-tert-butyl-1,4-di-(p-benzoic acid oxyl) benzene yields white acicular crystals with a high melting point, suggesting a stable crystalline structure . The chemical properties, such as reactivity and color changes upon rearrangement, are also crucial for understanding the behavior of these compounds in various environments .

Applications De Recherche Scientifique

Photodecomposition and Radical Generation

- Tert-butoxy radicals, similar to those in 1-(tert-Butoxy)-4-(2-methoxyethyl)benzene, can be generated through the photodecomposition of di-tert-butyl peroxide. These radicals efficiently react with phenols like p-methoxyphenol, a process which is significantly influenced by the solvent environment, as demonstrated by P. Das et al. (1981) (Das, Encinas, Steenken, & Scaiano, 1981).

Synthesis of Complex Organic Compounds

- The chemical can be involved in the synthesis of complex organic compounds, such as 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, a process highlighted by 吴成 et al. (2011) which includes catalyzation reactions in halogenated hydrocarbon solutions (吴成, 王华, 赵丽君, & 赵文军, 2011).

Inclusion in Polymerization Processes

- Di-tert-butyl peroxide, which relates to 1-(tert-Butoxy)-4-(2-methoxyethyl)benzene, can initiate polymerization of styrene, leading to polymers with specific end-groups. This was explored by J. K. Allen and J. C. Bevington (1961), who used carbon-14 labelled peroxide for this purpose (Allen & Bevington, 1961).

Applications in Molecular Electronics

- In the field of molecular electronics, derivatives of 1-(tert-Butoxy)-4-(2-methoxyethyl)benzene could serve as precursors for the synthesis of molecular wires. N. Stuhr-Hansen et al. (2005) discuss the use of related aryl bromides as building blocks for thiol end-capped molecular wires (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).

Redox Shuttle Additives in Lithium-Ion Batteries

- The compound could potentially be analogous to 2,5-Di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene, studied as a redox shuttle additive for lithium-ion batteries. O. Leonet et al. (2018) researched this compound for overcharge protection, demonstrating its inertness in standard cycling and its effectiveness in preventing cell failure during overcharge (Leonet et al., 2018).

Synthesis of Antioxidants

- Its analogs may be utilized in the synthesis of antioxidants like KY-1330, as investigated by Sun Pei-dong (2010). This process involves a two-step method, starting with the etherification of 2,6-di-tert-butyl phenol (Sun Pei-dong, 2010).

Propriétés

IUPAC Name |

1-(2-methoxyethyl)-4-[(2-methylpropan-2-yl)oxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-13(2,3)15-12-7-5-11(6-8-12)9-10-14-4/h5-8H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOCSQWJBVYGQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50233705 | |

| Record name | 1-(tert-Butoxy)-4-(2-methoxyethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50233705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butoxy)-4-(2-methoxyethyl)benzene | |

CAS RN |

84697-14-3 | |

| Record name | 1-(1,1-Dimethylethoxy)-4-(2-methoxyethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84697-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(tert-Butoxy)-4-(2-methoxyethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084697143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(tert-Butoxy)-4-(2-methoxyethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50233705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-butoxy)-4-(2-methoxyethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1274094.png)